molecular formula C12H19NO B15111357 1-(3-methoxyphenyl)-N-methylbutan-1-amine

1-(3-methoxyphenyl)-N-methylbutan-1-amine

Cat. No.: B15111357
M. Wt: 193.28 g/mol
InChI Key: WOXOJXOOAPGDFC-UHFFFAOYSA-N
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Description

[1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE: is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired amine product.

Industrial Production Methods: In an industrial setting, the production of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction process, ensuring efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE serves as a valuable intermediate for the preparation of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may enable it to interact with biological targets, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3/h5,7-9,12-13H,4,6H2,1-3H3

InChI Key

WOXOJXOOAPGDFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)NC

Origin of Product

United States

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